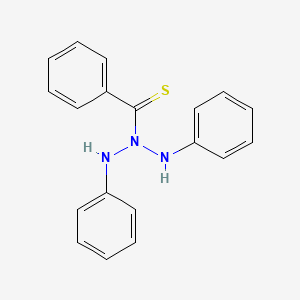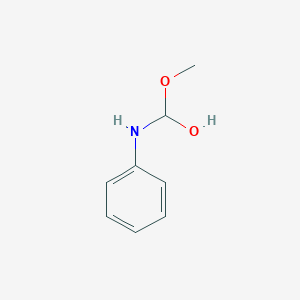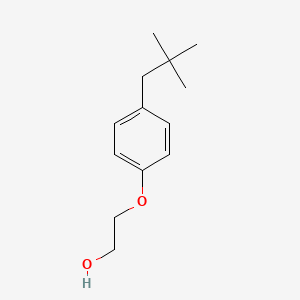![molecular formula C16H20N2O4 B14303745 Diethyl amino[(1H-indol-3-yl)methyl]propanedioate CAS No. 119695-00-0](/img/structure/B14303745.png)
Diethyl amino[(1H-indol-3-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl amino[(1H-indol-3-yl)methyl]propanedioate is a chemical compound that belongs to the indole derivative family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl amino[(1H-indol-3-yl)methyl]propanedioate typically involves the reaction of indole derivatives with diethyl malonate in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl amino[(1H-indol-3-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Diethyl amino[(1H-indol-3-yl)methyl]propanedioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Diethyl amino[(1H-indol-3-yl)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole structures used in medicinal chemistry.
Uniqueness: Diethyl amino[(1H-indol-3-yl)methyl]propanedioate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
119695-00-0 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
diethyl 2-amino-2-(1H-indol-3-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H20N2O4/c1-3-21-14(19)16(17,15(20)22-4-2)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,3-4,9,17H2,1-2H3 |
Clave InChI |
KANUWVRMUOALHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
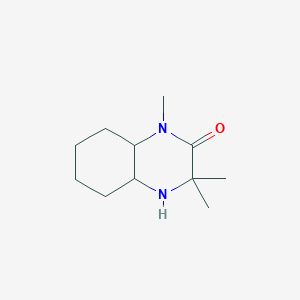
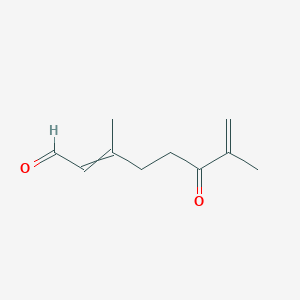
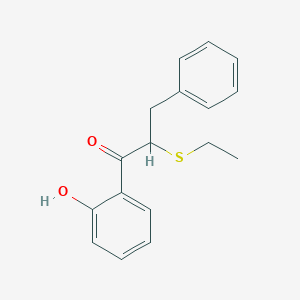
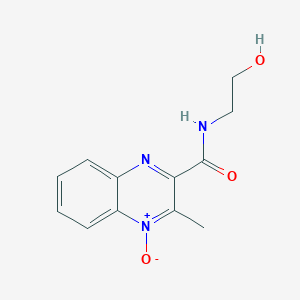
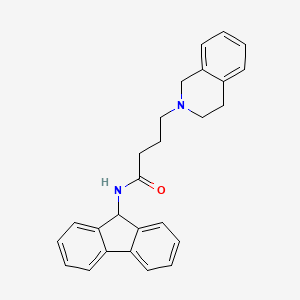
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
